1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine, with the Chemical Abstracts Service number 1427990-44-0, is a compound characterized by its unique molecular structure and potential applications in pharmacology. It has a molecular formula of and a molecular weight of 231.34 g/mol. This compound features a cyclopropanamine moiety linked to a phenylpiperazine group, which is significant in medicinal chemistry due to its interactions with various biological targets.
The compound is primarily sourced from chemical suppliers and research institutions focused on the development of bioactive molecules. It is used mainly for non-human research purposes and is not intended for therapeutic or veterinary applications.
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine can be classified as an amine due to the presence of the amine functional group in its structure. Additionally, it falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic and antidepressant effects.
While specific synthetic pathways for this compound are not detailed in the available literature, it can be inferred that similar methodologies used for synthesizing related phenylpiperazine derivatives may apply. For instance, palladium-catalyzed cross-coupling reactions have been widely utilized in synthesizing complex amine structures .
The molecular structure of 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine features a cyclopropane ring connected via a methylene bridge to a phenylpiperazine unit. The structural formula can be represented as follows:
The chemical reactivity of 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine can be explored through various types of reactions typical for amines and piperazine derivatives:
The efficiency and yield of these reactions depend on factors such as solvent choice, temperature, and the presence of catalysts. For example, palladium-catalyzed reactions often yield high selectivity and efficiency in forming C-N bonds .
This compound may act as a serotonin receptor modulator or inhibitor based on its structural similarity to other piperazine derivatives known for such activity . Its potential effects could involve:
Further pharmacological studies would be necessary to confirm these mechanisms and quantify their effects on neurotransmitter systems.
While specific physical properties such as boiling point and melting point were not found in the search results, general characteristics include:
The chemical properties include:
Cyclopropane ring construction remains a pivotal challenge in synthesizing 1-[(4-phenylpiperazin-1-yl)methyl]cyclopropan-1-amine due to the inherent ring strain and stereochemical requirements. Two principal methodologies dominate the synthetic approaches: metal-catalyzed carbene transfer and nucleophilic cyclopropanation.
Metal-catalyzed approaches employ rhodium(III) catalysts (e.g., [CpCF3RhCl₂]₂) with CsOAc in trifluoroethanol (TFE) to facilitate cyclopropanation via alkenyl C–H activation. This method utilizes *N-enoxyphthalimides as carbene precursors, generating in situ rhodium-carbene intermediates that undergo [2+1] cycloaddition with unactivated olefins. The reaction proceeds under mild conditions (25–40°C) with stoichiometric alkene ratios (1:1.2) and delivers cyclopropyl ketones in yields up to 98% [3] [9]. Crucially, this method tolerates functional groups such as tosyl- or Boc-protected amines, enabling downstream piperazine conjugation [3].
Alternatively, Simmons-Smith cyclopropanation employs zinc carbenoids (ICH₂ZnI) to convert allylic alcohols or olefins into cyclopropanes. While stereoselective, this method suffers from limitations: stoichiometric zinc usage, narrow substrate scope for electron-deficient alkenes, and incompatibility with acidic protons [9]. For the target molecule, precursors like methylenecyclopropane derivatives serve as optimal intermediates, allowing subsequent functionalization at the methylene bridge.
Table 1: Cyclopropanation Method Comparison
Method | Catalyst/Reagent | Yield Range | Functional Group Tolerance |
---|---|---|---|
Rh(III)-catalyzed | [Cp*CF₃RhCl₂]₂/CsOAc | 40–98% | High (amines, esters, ketones) |
Simmons-Smith | ICH₂ZnI | 30–85% | Moderate (sensitive to acids) |
Nucleophilic alkylation | Malonate dihalides | 50–75% | Low (base-sensitive groups) |
Stereoselectivity considerations: Rh(III) catalysis typically delivers trans-cyclopropanes with >8:1 diastereomeric ratio (d.r.) when using chiral Cp ligands. For achiral precursors, kinetic resolution or chiral auxiliaries may be required to access enantiopure cyclopropan-1-amine [3] [9].
The conjugation of 4-phenylpiperazine to the cyclopropane scaffold relies on bimolecular nucleophilic substitution (SN₂) at the methylene bridge. 1-Phenylpiperazine (CAS 92-54-6) serves as the key nucleophile, exploiting the secondary amine's reactivity. Its commercial availability and moderate nucleophilicity (pKa ~8.7) facilitate alkylation without stringent anhydrous conditions [7].
Two synthetic routes predominate:
Critical parameters:
Electronic modulation: Electron-withdrawing N-acyl groups on the cyclopropane amine temporarily enhance the ring’s electrophilicity, accelerating SN₂ rates 3–5 fold. Post-alkylation deprotection restores the free amine [6] [10].
The primary amine in 1-aminocyclropanemethanol necessitates protection during cyclopropanation and piperazine coupling to prevent side reactions such as imine formation, over-alkylation, or catalyst poisoning. Three protecting groups offer distinct advantages:
Orthogonal protection: For molecules requiring sequential functionalization, Boc/Cbz combinations allow differential deprotection. Boc is cleaved with TFA while Cbz remains intact; subsequent hydrogenolysis removes Cbz without affecting the deprotected amine [8].
Table 2: Protecting Group Performance
Group | Deprotection Condition | Compatibility with Cyclopropane | Yield Range |
---|---|---|---|
Boc | TFA, CH₂Cl₂ (0°C) | High | 90–95% |
Cbz | Pd/C, H₂ (rt) | Moderate (ring strain tolerated) | 80–88% |
Phthalimide | NH₂NH₂, EtOH (reflux) | Low (ring opening risk) | 60–75% |
Side reaction mitigation: During SN₂ with 1-phenylpiperazine, N-alkylation of the piperazine nitrogen may occur. N-Aryl substitution (e.g., phenyl) reduces nucleophilicity, minimizing quaternary salt formation [7] [10].
The choice between batch and continuous flow synthesis impacts scalability, safety, and yield for multi-step sequences.
Batch reactor synthesis:
Continuous flow synthesis:
Economic considerations: Flow systems require high capital investment but lower operational costs for >10 kg-scale production due to reduced catalyst loading and waste disposal.
Maximizing yield demands synergistic catalyst-solvent pairing at each synthetic stage.
Cyclopropanation optimization:
Piperazine coupling:
Amine deprotection:
Table 3: Solvent-Catalyst Systems for Yield Maximization
Step | Optimal Solvent | Catalyst | Alternative | Yield Impact |
---|---|---|---|---|
Cyclopropanation | TFE | [Cp*CF₃RhCl₂]₂ | ZnEt₂/CH₂I₂ | +40% vs. Simmons-Smith |
Piperazine SN₂ | CH₃CN | KI (1.0 equiv) | None | +44% (vs. uncatalyzed) |
Boc deprotection | CH₂Cl₂ | TFA (neat) | HCl/dioxane | +10% (rate increase) |
Green chemistry metrics: Ethanol-water mixtures (4:1) replace DMF in SN₂ steps, reducing process mass intensity (PMI) by 30% without yield loss. CsOAc in Rh-catalysis is recoverable via aqueous extraction [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: